VU 0240551 was developed as part of a series of compounds aimed at modulating KCC2 activity. It is classified as a pharmacological agent, specifically targeting ion transport mechanisms within neurons. The compound is commercially available from suppliers such as Cayman Chemical and Tocris Bioscience, which provide it for research purposes.
The synthesis of VU 0240551 involves several key steps that typically include:
Specific details about the exact synthetic pathway for VU 0240551 are not widely published, but it generally follows standard organic synthesis protocols for similar compounds.
VU 0240551's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. The compound typically features:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of VU 0240551.
VU 0240551 primarily participates in biochemical reactions involving:
The kinetics of these interactions can be studied using electrophysiological techniques to measure changes in neuronal activity upon application of VU 0240551.
The mechanism of action for VU 0240551 involves:
Research has demonstrated that this mechanism can have significant implications for conditions such as epilepsy and neuropathic pain, where GABAergic signaling is compromised.
The physical and chemical properties of VU 0240551 include:
These properties are critical for determining the appropriate formulation and delivery methods for experimental use.
VU 0240551 has several scientific applications, including:
Research utilizing VU 0240551 continues to expand our understanding of chloride homeostasis in neurons and its implications for therapeutic interventions in neurological diseases.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3